molecular formula C35H36BrN3O4 B611294 泰科韦瑞 CAS No. 1075798-37-6

泰科韦瑞

货号 B611294
CAS 编号: 1075798-37-6
分子量: 642.594
InChI 键: IYWCUQWSZXLRNG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Teslexivir is a small molecule drug that is a potent antiviral agent . It is a potent and selective inhibitor of the interaction between two essential viral proteins, E1 and E2 . This interaction is a necessary step in the DNA replication and thus viral production for Human Papilloma Virus (HPV) 6 and 11 . Teslexivir can be used for condyloma research .

科学研究应用

  1. 治疗人类天花病:泰科韦瑞已在美国获准用于治疗由天花病毒引起的人类天花病。它通过抑制正痘病毒 VP37 包膜包裹蛋白起作用,该蛋白对病毒在宿主内的传播至关重要(Hoy, 2018)

  2. 对猴痘病毒的有效性:在研究中,泰科韦瑞已显示出治疗猴痘的有效性。当在感染后立即开始治疗时,它提高了存活率并减轻了临床表现的严重程度(Russo 等人,2018)

  3. 在猴痘爆发中的使用:在 2022 年猴痘爆发期间,泰科韦瑞在 FDA 监管的扩大准入研究新药机制下使用。它显示出减轻症状的功效,并且具有良好的安全性(O'Laughlin 等人,2022)

  4. 临床前研究和动物模型:泰科韦瑞已在动物模型中进行了广泛的研究,以了解其对正痘病毒的疗效。这些研究对于了解其治疗人类感染(如天花)的潜力至关重要,因为针对天花等疾病对人类进行直接试验在伦理上或不可行(Jordan 等人,2010)

  5. 治疗严重的猴痘感染:在涉及严重猴痘感染的案例研究中,接受泰科韦瑞治疗的患者显示出快速的临床改善和病毒血症显着下降,证明了其作为有效治疗选择的潜力(Hermanussen 等人,2022)

  6. 针对正痘病毒的扩大应用:除了天花和猴痘之外,泰科韦瑞在体外和体内对各种正痘病毒显示出广泛的疗效,表明其在治疗新出现的正痘病毒疾病和生物安全准备中的潜在用途(Russo 等人,2020)

安全和危害

Analysis of the topline data from a Phase 2 clinical trial demonstrated that Teslexivir met all its primary safety objectives . It showed a benign safety and tolerability profile, comparable to placebo . Adverse events and local skin reactions in the Teslexivir group were also comparable with placebo, with mostly mild adverse events in both groups . No serious adverse events were observed .

属性

IUPAC Name

4-[2-[2-(4-benzylphenyl)-2-(2-methyl-6-piperidin-1-ylphenyl)hydrazinyl]-2-oxoethyl]-5-bromo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36BrN3O4/c1-24-10-9-13-31(38-18-7-4-8-19-38)34(24)39(28-16-14-26(15-17-28)20-25-11-5-3-6-12-25)37-33(40)22-27-21-32(43-2)29(35(41)42)23-30(27)36/h3,5-6,9-17,21,23H,4,7-8,18-20,22H2,1-2H3,(H,37,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWCUQWSZXLRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCCC2)N(C3=CC=C(C=C3)CC4=CC=CC=C4)NC(=O)CC5=CC(=C(C=C5Br)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Teslexivir

CAS RN

1075798-37-6
Record name Teslexivir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075798376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TESLEXIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ91E95340
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
5
Citations
GM Doshi, HS Ved, AP Thakkar… - Frontiers in Clinical …, 2021 - books.google.com
… A similar approach of directly inhibiting E1, E2 envelope proteins is observed in teslexivir to treat patients with condyloma caused due to HPV [112, 113]. Table 6 describes the study …
Number of citations: 0 books.google.com
R Bowers - 2018 - search.ebscohost.com
… and efficacy of a topical antiviral gel called Teslexivir to treat anogenital warts. In a Phase II, … by week 16 in 30.6% of patients treated with Teslexivir compared to 23.3% of those in the …
Number of citations: 0 search.ebscohost.com
World Health Organization - WHO Drug Information, 2016 - apps.who.int
Notice is hereby given that, in accordance with article 3 of the Procedure for the Selection of Recommended International Nonproprietary Names for Pharmaceutical Substances, the …
Number of citations: 1 apps.who.int
World Health Organization - WHO Drug Information, 2017 - apps.who.int
Il est notifié que, conformément aux dispositions du paragraphe 7 de la Procédure à suivre en vue du choix de Dénominations communes internationales recommandées pour les …
Number of citations: 5 apps.who.int
DCI las Sustancias Farmacéuticas - WHO Drug Information, 2016 - prescrire.org
Notice is hereby given that, in accordance with article 3 of the Procedure for the Selection of Recommended International Nonproprietary Names for Pharmaceutical Substances, the …
Number of citations: 12 www.prescrire.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。